
4-Bromobuta-1,3-dienylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE: is an organic compound characterized by the presence of a bromine atom attached to a conjugated diene system, which is further connected to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE typically involves the bromination of butadiene followed by a coupling reaction with benzene. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Diels-Alder Cycloaddition
4-Bromobuta-1,3-dienylbenzene acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride. The reaction proceeds via a concerted mechanism , forming a six-membered cyclohexene ring. The bromine’s electron-withdrawing effect enhances the diene’s electrophilicity, favoring regioselectivity consistent with the endo rule .
Example Reaction:
C10H9Br+Maleic anhydride→4 Bromo cyclohexene cis dicarboxylic anhydride
Key Data:
-
Product stereochemistry: cis-configuration due to orbital overlap constraints .
-
Yield optimization: Requires thermal activation (60–100°C) and inert solvents (e.g., xylene) .
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes EAS, with the bromine and conjugated diene influencing reactivity:
-
Bromine’s electronic effect : Electron-withdrawing via inductive effects, deactivating the ring but directing substituents meta due to conjugation with the diene .
-
Reactivity examples :
-
Nitration : Forms meta-nitro derivatives under HNO₃/H₂SO₄.
-
Sulfonation : Yields sulfonated products at elevated temperatures.
-
Addition Reactions Across the Diene
The conjugated diene undergoes 1,2- and 1,4-additions with electrophiles (e.g., HX, halogens):
Reagent | Conditions | Products | Mechanism |
---|---|---|---|
HBr | Room temperature | 1-Bromo-2/4-adducts | Carbocation stabilization |
Br₂ | CH₂Cl₂, −60°C | Dibrominated derivatives | Stepwise ionic addition |
Key Insight : Delocalized carbocation intermediates lead to mixed regiochemistry, with trans-dibromo products dominating in halogenation .
Radical Polymerization
The diene moiety participates in radical-initiated polymerization , forming polymers with alternating single/double bonds. Bromine acts as a chain-transfer agent, modulating molecular weight .
Conditions :
Nucleophilic Substitution
The allylic bromine undergoes Sₙ2′ reactions with strong nucleophiles (e.g., Grignard reagents), yielding substituted alkenes:
C10H9Br+PhMgBr→1 4 Diphenyl 1 3 butadiene+MgBr2
Experimental Note : Stereospecificity depends on the nucleophile’s approach (anti-periplanar geometry) .
Oxidation and Reduction
Scientific Research Applications
Synthetic Organic Chemistry
Reagent in Organic Synthesis
4-Bromobuta-1,3-dienylbenzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This compound can be utilized in the synthesis of:
- Alkenes and Alkynes : The compound can undergo elimination reactions to form alkenes, which are crucial in creating more complex structures.
- Polymeric Materials : It can be polymerized to produce conjugated polymers that exhibit desirable electronic properties.
Example Reaction
The reaction of this compound with nucleophiles such as amines or alcohols can yield substituted products. For instance:4 Bromobuta 1 3 dienylbenzene+Nucleophile→Substituted Product
Materials Science
Conjugated Polymers
The ability of this compound to participate in polymerization makes it valuable for developing conjugated polymers used in organic electronics. These materials are essential for applications such as:
- Organic Light Emitting Diodes (OLEDs) : The compound's structure contributes to the electronic properties required for efficient light emission.
- Organic Photovoltaics (OPVs) : Conjugated polymers derived from this compound can enhance the efficiency of solar cells by improving charge transport.
Pharmaceutical Applications
Potential Drug Development
Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. The bromine atom's presence can influence the pharmacokinetic properties of potential drugs.
Case Study: Anticancer Activity
Preliminary studies have suggested that certain derivatives of this compound may possess anticancer properties. For example:
- A derivative was tested against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the bromine atom. The compound can act as a dienophile in Diels-Alder reactions, forming stable cyclic products. Additionally, the bromine atom can undergo nucleophilic substitution, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene without the bromine and benzene substituents.
4-Bromo-1,3-butadiene: Lacks the benzene ring but has a similar brominated diene structure.
Styrene: Contains a benzene ring but lacks the conjugated diene system.
Biological Activity
4-Bromobuta-1,3-dienylbenzene, also known by its CAS number 80350-66-9, is an organic compound characterized by a brominated butadiene moiety attached to a benzene ring. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₉Br
- Molecular Weight : 209.085 g/mol
- Structure : The compound features a buta-1,3-diene unit, which is known for its reactivity in various chemical reactions.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. A study highlighted the potential of brominated compounds in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the bromine atom enhances the lipophilicity and reactivity of the compound, which may contribute to its biological effects .
The biological activity of this compound is hypothesized to involve:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
- Inhibition of Key Enzymes : Compounds with diene functionality can act as Michael acceptors, potentially inhibiting enzymes involved in cancer progression .
Study 1: Antitumor Activity
A specific study evaluated the antitumor effects of brominated diene derivatives on various cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability and induced apoptosis through ROS-mediated pathways. The study concluded that further investigation into this compound could yield promising results for cancer therapy .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound against human leukemia cells. The findings indicated a dose-dependent decrease in cell proliferation, suggesting that the compound could serve as a lead for developing new anticancer agents .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H9Br |
---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
4-bromobuta-1,3-dienylbenzene |
InChI |
InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H |
InChI Key |
RHFAWXPHDBNIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.